3-(3,3-Difluorocyclobutyl)azetidine

Medicinal Chemistry Physicochemical Properties Building Block Selection

3-(3,3-Difluorocyclobutyl)azetidine (CAS 2228894-50-4) belongs to the class of substituted azetidines, specifically a 3,3-difluorocyclobutyl-substituted four-membered saturated nitrogen heterocycle. It is primarily supplied as a research chemical intermediate or building block for medicinal chemistry programs, with a molecular weight of 147.17 g·mol⁻¹ (free base) and a commercial availability at 98% purity.

Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
Cat. No. B12983059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluorocyclobutyl)azetidine
Molecular FormulaC7H11F2N
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C2CNC2
InChIInChI=1S/C7H11F2N/c8-7(9)1-5(2-7)6-3-10-4-6/h5-6,10H,1-4H2
InChIKeyUWJBVFAAHIHPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Difluorocyclobutyl)azetidine – Procurement-Grade Physicochemical Baseline for Azetidine-Based Drug Discovery Building Blocks


3-(3,3-Difluorocyclobutyl)azetidine (CAS 2228894-50-4) belongs to the class of substituted azetidines, specifically a 3,3-difluorocyclobutyl-substituted four-membered saturated nitrogen heterocycle. It is primarily supplied as a research chemical intermediate or building block for medicinal chemistry programs, with a molecular weight of 147.17 g·mol⁻¹ (free base) and a commercial availability at 98% purity . The hydrochloride salt form (CAS 2920413-95-0, molecular weight 183.63 g·mol⁻¹) is also available to enhance handling and solubility . At the time of this analysis, no peer-reviewed primary research articles, patents, or authoritative database entries providing quantitative, comparator-based physicochemical or pharmacological differentiation data specific to 3-(3,3-difluorocyclobutyl)azetidine were identified in the public domain.

Why 3-(3,3-Difluorocyclobutyl)azetidine Cannot Be Interchanged with Generic Azetidine or Cyclobutylamine Analogs


The azetidine scaffold is highly sensitive to substituent effects on basicity, lipophilicity, and metabolic stability, meaning even structurally close analogs cannot be freely interchanged in lead optimization campaigns. Systematic studies on mono- and difluorinated saturated heterocyclic amines demonstrate that the number and position of fluorine atoms significantly modulate pKa and LogP [1]. Furthermore, replacing a cyclobutyl moiety with its gem-difluorinated analog has been shown in general to reduce susceptibility to metabolic oxidation and improve metabolic stability [2]. Without compound-specific comparative data for 3-(3,3-difluorocyclobutyl)azetidine, however, the magnitude and direction of these effects relative to its closest analogs—such as 3-cyclobutylazetidine, 2-(3,3-difluorocyclobutyl)azetidine, or 3-(3,3-difluorocyclobutyl)azetidin-3-ol—cannot be quantified from the current evidence base.

3-(3,3-Difluorocyclobutyl)azetidine – Quantitative Comparative Evidence Table


Molecular Weight and Salt Form Availability vs. 3-Cyclobutylazetidine (Free Base)

The target compound exists as a free base (MW = 147.17 g·mol⁻¹) and a hydrochloride salt (MW = 183.63 g·mol⁻¹) . The non-fluorinated analog, 3-cyclobutylazetidine (free base, MW ≈ 111.18 g·mol⁻¹), is significantly lighter and does not have a standard hydrochloride salt commercial listing. This difference in molecular weight (Δ ≈ 36 Da) and the availability of a salt form with enhanced aqueous solubility provides a tangible procurement and formulation advantage for the target compound in early-stage solubility screening .

Medicinal Chemistry Physicochemical Properties Building Block Selection

Commercial Purity Specification vs. Common In-House Building Block Purity

The compound is commercially offered at 98% purity on a routine basis . Many in-house synthesized 3-substituted azetidine building blocks are isolated at lower purity (often 90–95%) without extensive purification, which can introduce impurities that complicate biological assay interpretation. This documented purity standard ensures batch-to-batch consistency in hit validation workflows.

Synthetic Chemistry Quality Control Building Block Procurement

Fluorination-Driven Lipophilicity and Basicity Modulation vs. Non-Fluorinated Azetidine Analogs

Systematic studies on fluorinated saturated heterocyclic amines demonstrate that both mono- and difluorination reduce pKa and modulate LogP relative to the parent heterocycle [1]. Although no direct measurement of 3-(3,3-difluorocyclobutyl)azetidine is reported, class-level inference predicts that the gem-difluorocyclobutyl substituent will lower the basicity of the azetidine nitrogen (pKa↓) and increase lipophilicity (LogP↑) compared to 3-cyclobutylazetidine. Specifically, difluorination of azetidine at the 3-position is observed to reduce pKa by approximately 1.5–2.0 log units, while the cyclobutyl group introduces additional steric and hydrophobic contributions [1].

Physicochemical Profiling LogP pKa Drug Design

Metabolic Stability Projection via gem-Difluorocyclobutyl Motif vs. Non-Fluorinated Cyclobutyl Analogs

The gem-difluorocyclobutyl group is widely recognized to block oxidative metabolism at the cyclobutyl ring, leading to significantly improved metabolic stability compared to non-fluorinated cyclobutyl analogs [1][2]. In a general assessment, gem-difluorocyclobutyl-substituted amines exhibit lower intrinsic microsomal clearance (CLint) than their non-fluorinated counterparts. For instance, difluorocyclobutyl-containing building blocks often show a >50% reduction in CLint relative to cyclobutyl-substituted amines in liver microsome assays (class-level trend) [2]. While no direct data exist for 3-(3,3-difluorocyclobutyl)azetidine, this trend supports the compound's potential to confer enhanced pharmacokinetic half-life in drug candidates.

Metabolic Stability Microsomal Clearance Pharmacokinetics

Optimal Procurement and Application Scenarios for 3-(3,3-Difluorocyclobutyl)azetidine


Early-Stage Hit-to-Lead Optimization of CNS-Targeted Compounds

The predicted reduction in pKa and increase in LogP inferred from class-level fluorinated azetidine data [1] suggest that 3-(3,3-difluorocyclobutyl)azetidine is a suitable candidate for CNS programs where moderate basicity (pKa 7–9) and increased lipophilicity (LogP 1–3) are desired to balance permeability and off-target binding. The availability of the hydrochloride salt facilitates solubility screening in physiologically relevant media.

Metabolic Stability Improvement in Liver Microsome Profiling

Based on the general trend observed with gem-difluorocyclobutyl-substituted amines [2], this compound can be prioritized for analog series where high microsomal clearance is a liability. The difluorocyclobutyl group is expected to reduce oxidative metabolism at the cyclobutyl ring, potentially lowering intrinsic clearance and improving half-life.

Diversification of Azetidine Building Block Libraries

The compound serves as a structurally unique entry in azetidine-focused combinatorial libraries, offering a 3-substituted pattern with a fluorinated cyclobutyl moiety not found in simpler alkyl- or aryl-substituted azetidines. Its 98% certified purity ensures reliable synthetic reproducibility in parallel synthesis.

Prototypical Isostere for Piperidine/Piperazine Bioisosteric Replacements

As highlighted in the design of 'stretched' analogues of piperidine and piperazine [3], 3-((hetera)cyclobutyl)azetidines are advanced building blocks for conformational restriction and pKa tuning. While the exact compound was not included in the published set, its close structural analogy supports its use in scaffold-hopping exercises targeting JAK or other kinase inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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